molecular formula C18H24N2O4 B7789727 Ethyl 4-((2-(2-hydroxyethoxy)ethyl)amino)-7,8-dimethylquinoline-3-carboxylate

Ethyl 4-((2-(2-hydroxyethoxy)ethyl)amino)-7,8-dimethylquinoline-3-carboxylate

Cat. No.: B7789727
M. Wt: 332.4 g/mol
InChI Key: PEAVPJIFFDRZBA-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(2-hydroxyethoxy)ethyl)amino)-7,8-dimethylquinoline-3-carboxylate is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-(2-hydroxyethoxy)ethyl)amino)-7,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the ethyl ester and the aminoethyl side chain. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-(2-hydroxyethoxy)ethyl)amino)-7,8-dimethylquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the quinoline ring and the side chains.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the quinoline core or side chains.

Scientific Research Applications

Ethyl 4-((2-(2-hydroxyethoxy)ethyl)amino)-7,8-dimethylquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-(2-hydroxyethoxy)ethyl)amino)-7,8-dimethylquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or interact with proteins, affecting their function. The side chains can also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as chloroquine and quinine, which are known for their antimalarial properties. Other related compounds include various quinoline-based pharmaceuticals and organic molecules used in materials science.

Uniqueness

What sets Ethyl 4-((2-(2-hydroxyethoxy)ethyl)amino)-7,8-dimethylquinoline-3-carboxylate apart is its unique combination of functional groups and side chains, which confer specific chemical and biological properties

Properties

IUPAC Name

ethyl 4-[2-(2-hydroxyethoxy)ethylamino]-7,8-dimethylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-4-24-18(22)15-11-20-16-13(3)12(2)5-6-14(16)17(15)19-7-9-23-10-8-21/h5-6,11,21H,4,7-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAVPJIFFDRZBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCCOCCO)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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